[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a hydroxymethyl group and a p-tolylsulfonyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol typically involves the reaction of imidazole with p-toluenesulfonyl chloride in the presence of a base, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The p-tolylsulfonyl group can be reduced to a p-tolyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles, such as amines or thiols, can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-1-(p-tolylsulfonyl)imidazole.
Reduction: Formation of 2-(Hydroxymethyl)-1-(p-tolyl)imidazole.
Substitution: Formation of derivatives with different functional groups replacing the hydroxymethyl group.
Scientific Research Applications
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the p-tolylsulfonyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(p-Tolylsulfonyl)imidazole: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Hydroxymethyl)imidazole: Lacks the p-tolylsulfonyl group, which may reduce its potential interactions with hydrophobic regions.
1-(p-Tolylsulfonyl)-2-methylimidazole: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and interactions.
Uniqueness
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol is unique due to the presence of both the hydroxymethyl and p-tolylsulfonyl groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H12N2O3S |
---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol |
InChI |
InChI=1S/C11H12N2O3S/c1-9-2-4-10(5-3-9)17(15,16)13-7-6-12-11(13)8-14/h2-7,14H,8H2,1H3 |
InChI Key |
DPOQOOQTYRAKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.